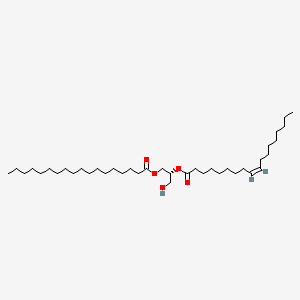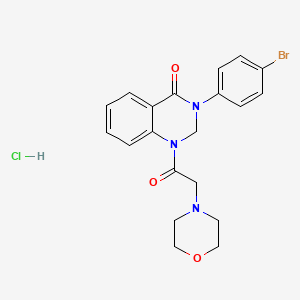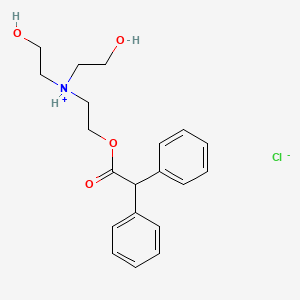
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is a complex organic compound that belongs to the class of azepinoindoles These compounds are characterized by their unique ring structures, which combine elements of both azepine and indole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylaminopropyl and methyl groups through nucleophilic substitution.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a palladium catalyst.
Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
AZEPINO(4,5-b)INDOLE Derivatives: Other compounds with similar ring structures but different substituents.
Indole Derivatives: Compounds with the indole ring but lacking the azepine component.
Azepine Derivatives: Compounds with the azepine ring but lacking the indole component.
Uniqueness
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
37683-53-7 |
|---|---|
Fórmula molecular |
C18H27N3 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(3-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)propan-1-amine |
InChI |
InChI=1S/C18H27N3/c1-19(2)11-6-12-21-17-8-5-4-7-15(17)16-9-13-20(3)14-10-18(16)21/h4-5,7-8H,6,9-14H2,1-3H3 |
Clave InChI |
AHSCGRGHIAQEDM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(CC1)N(C3=CC=CC=C23)CCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
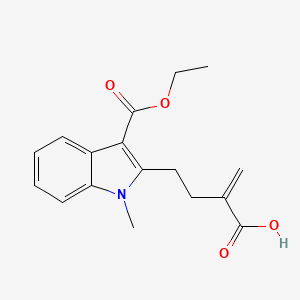
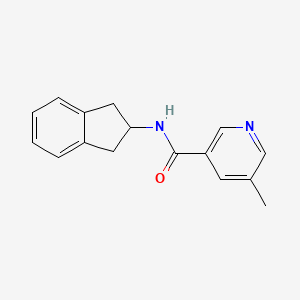
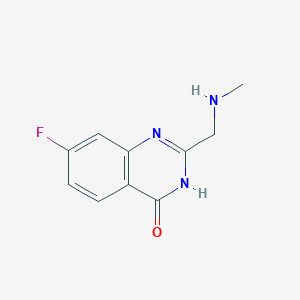
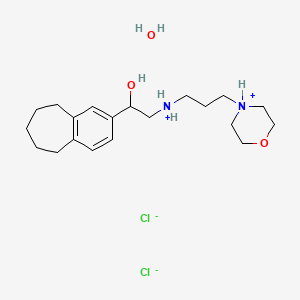
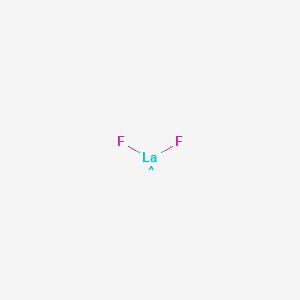
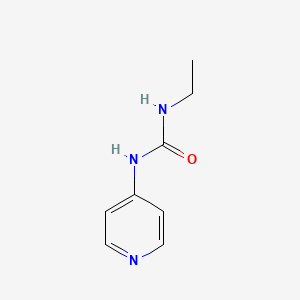
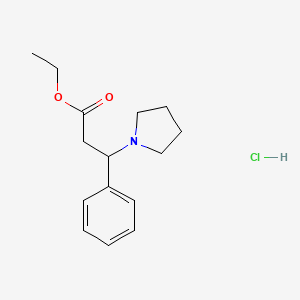
![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)
